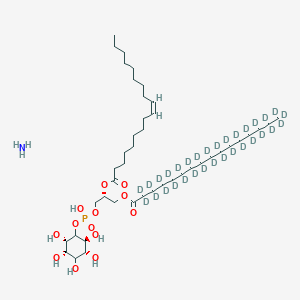

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)

Description

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is a deuterated phospholipid characterized by a saturated palmitoyl (C16:0) chain at the sn-1 position and a monounsaturated oleoyl (C18:1) chain at the sn-2 position. The phosphoinositol head group confers a negatively charged phosphate moiety under physiological conditions, stabilized by an ammonium counterion. The deuterium labeling specifically targets the palmitoyl chain (31 deuterium atoms), enabling applications in advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and neutron scattering to study membrane dynamics and lipid-protein interactions .

Key properties include:

Properties

Molecular Formula |

C43H84NO13P |

|---|---|

Molecular Weight |

885.3 g/mol |

IUPAC Name |

azane;[(2R)-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17-;/t35-,38?,39-,40+,41+,42+,43?;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; |

InChI Key |

NPOZNLWSCICHRX-RPQWZNENSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Asymmetric Deuteration

Stepwise Acylation of sn-Glycero-3-Phosphoinositol

The core strategy involves regioselective acylation of the glycerol backbone followed by deuteration. Key steps include:

- sn-Glycero-3-phosphoinositol preparation : Starting with myo-inositol, phosphorylation at the 3-position is achieved using CDP-diacylglycerol synthase (CDS) to form phosphatidylinositol precursors.

- Deuteration of the palmitoyl chain : Perdeuteration of palmitic acid (C16:0-d31) is performed via catalytic exchange using D2O and palladium catalysts.

- Enzymatic acylation : Lipase-mediated acylation ensures sn-1 specificity for deuterated palmitate, while sn-2 is occupied by oleic acid (C18:1).

Table 1: Reaction Conditions for Chemical Synthesis

Biosynthetic Preparation in Engineered Escherichia coli

Metabolic Engineering for Deuterated Lipid Production

A genetically modified E. coli strain (AL95/pAC-PCS lp-Sp-Gm) enables controlled deuteration:

- Deuterated media : Growth in 70% D2O ensures backbone deuteration.

- Fatty acid supplementation : C16:0-d31 and C18:1 are added to culture media, leveraging endogenous acyltransferases for sn-1/sn-2 incorporation.

- Phosphatidylinositol synthase : Overexpression of Pis1 enzyme directs phosphatidylinositol synthesis.

Table 2: Biosynthesis Parameters

Purification and Characterization

Chromatographic Techniques

Mass Spectrometry

- ESI-MS : m/z 885.29 [M+NH4]+ for C43H53D31NO13P.

- MALDI-TOF : Isotopic peaks at m/z 885.3 (100%), 886.3 (31%D).

Table 3: Characterization Data

| Method | Key Observations | Source |

|---|---|---|

| ESI-MS/MS | Fragmentation at m/z 577.2 (inositol-PO4) | |

| 2H NMR | δ 0.9 ppm (C16:0-d31 terminal CH3) | |

| Neutron reflectivity | Scattering length density: 3.5×10−6 Å−2 |

Comparative Analysis of Methods

Table 4: Chemical vs. Biosynthetic Synthesis

| Parameter | Chemical Synthesis | Biosynthesis |

|---|---|---|

| Yield | 68–78% | 120 mg/L (lower) |

| Deuterium control | Site-specific (sn-1) | Backbone + sn-1 |

| Scalability | Multi-gram (batch) | Limited by fermentation |

| Cost | High (enzymes, D2O) | Moderate (media costs) |

| Purity | >99% (HPLC) | 95% (requires purification) |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway, occurring under acidic, alkaline, or enzymatic conditions.

Acid/Base-Catalyzed Hydrolysis

-

Conditions :

-

Kinetic Insights :

Enzymatic Hydrolysis

Phosphorylation Dynamics

The phosphoinositol head group undergoes phosphorylation to form signaling intermediates:

Key Reactions :

-

PI3-Kinase Catalysis :

-

Phosphatase Activity :

Isotope Effects :

Acyl Exchange and Remodeling

Deuterated acyl chains participate in transacylation and remodeling processes:

Transacylation by Coenzyme A

-

Mechanism :

-

Kinetic Data :

Deuterium Stability

-

Alpha-Carbon Exchange :

Oxidation and Peroxidation

Scientific Research Applications

Structural and Functional Role in Membranes

Membrane Composition and Signaling:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 is a critical component of cellular membranes, particularly in the formation of lipid bilayers. Its unique structure, characterized by the presence of palmitoyl and oleoyl chains, contributes to membrane fluidity and integrity. This phosphoinositol derivative is involved in the regulation of membrane-associated signaling pathways, including those mediated by G-protein coupled receptors (GPCRs) and phosphoinositide 3-kinase (PI3K) signaling pathways .

Case Study: GPCR Activation

In a study examining the recruitment of the general receptor for phosphoinositides isoform 1 (GRP1) to plasma membranes, it was found that the accumulation of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P(3)) is crucial for this process. The presence of various phosphoinositides, including 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31, enhances the specificity and efficiency of membrane targeting by GRP1 .

Drug Development and Therapeutics

Targeting Disease Mechanisms:

The compound has been explored for its potential use in drug delivery systems, particularly in targeting specific disease mechanisms such as cancer and inflammation. Its ability to influence cell signaling pathways makes it a candidate for developing therapies that modulate these pathways.

Case Study: Antibody-Drug Conjugates

Research indicates that 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 can be utilized in the formulation of antibody-drug conjugates (ADCs). These conjugates leverage the specificity of antibodies to deliver cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity . The incorporation of deuterated lipids like this compound can enhance the stability and efficacy of these therapeutic agents.

Biophysical Studies

NMR Spectroscopy:

Deuterated compounds are invaluable in nuclear magnetic resonance (NMR) spectroscopy studies due to their unique isotopic properties. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 is often used in structural biology to elucidate the dynamics of lipid membranes and their interactions with proteins.

Case Study: Membrane Protein Interactions

In studies focusing on membrane proteins, deuterated lipids facilitate detailed investigations into protein-lipid interactions. For example, mass spectrometry techniques have shown that using deuterated phosphoinositides can improve the characterization of membrane protein complexes .

Research on Cellular Functions

Cellular Growth and Metabolism:

This phosphoinositide plays a role in regulating cellular growth and metabolism. It is implicated in various cellular processes such as apoptosis, autophagy, and cell cycle regulation.

Case Study: Apoptosis Pathways

Research has demonstrated that alterations in phosphoinositide levels can influence apoptotic signaling pathways. Specifically, studies have shown that manipulating levels of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 can affect cell survival under stress conditions .

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Membrane Structure & Function | Integral part of lipid bilayers influencing fluidity and signaling pathways | Enhances GPCR activation via GRP1 recruitment |

| Drug Development | Potential use in targeted therapies like antibody-drug conjugates | Improves specificity and reduces toxicity |

| Biophysical Studies | Used in NMR spectroscopy for studying lipid-protein interactions | Facilitates characterization of membrane protein complexes |

| Cellular Functions | Involved in regulating growth, metabolism, apoptosis, and autophagy | Alters apoptotic signaling pathways under stress conditions |

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves its incorporation into cellular membranes where it participates in various signaling pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies. It interacts with specific proteins and enzymes involved in phosphoinositide metabolism, thereby influencing cellular functions such as growth, proliferation, and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fatty Acid Chain Variations

1-Palmitoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine (PDPC)

- Structure: Contains docosahexaenoyl (C22:6, ω-3) at sn-2 instead of oleoyl.

- Functional impact : The polyunsaturated C22:6 chain increases membrane fluidity and curvature stress, making PDPC critical in neuronal and retinal membranes. In contrast, the oleoyl chain in the target compound supports moderate fluidity, ideal for modeling eukaryotic cell membranes .

- Applications : PDPC is used in studies on lipid oxidation and neurodegenerative diseases, whereas the deuterated oleoyl-palmitoyl variant is tailored for isotopic tracing in membrane biophysics .

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d62 (DPPC-d62)

- Structure : Fully saturated palmitoyl chains (both sn-1 and sn-2) with extensive deuteration (62 deuterium atoms).

- Functional impact : Saturated chains increase lipid packing density, raising phase transition temperatures (~41°C for DPPC vs. ~-20°C for the target compound). Deuteration in DPPC-d62 reduces vibrational entropy, enhancing neutron scattering resolution .

Head Group Variations

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

- Structure: Phosphocholine head group instead of phosphoinositol.

- Functional impact: The zwitterionic phosphocholine head group neutralizes membrane surface charge, unlike the anionic phosphoinositol. This affects protein binding; for example, phosphoinositol interacts with calcium-dependent signaling proteins like synaptotagmin .

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS)

- Structure : Phosphoserine head group with a negatively charged carboxylate.

- Functional impact: Similar anionic charge to phosphoinositol but distinct hydrogen-bonding capacity. POPS is critical in apoptosis signaling, whereas phosphoinositol derivatives modulate intracellular trafficking .

Comparison with Isotopic Variants

Non-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol

- Deuteration impact : The deuterated palmitoyl chain in the target compound reduces spin relaxation rates in ²H-NMR by 10–15%, enabling precise measurement of acyl chain rotational diffusion .

- Synthetic purity : Enzyme-assisted synthesis yields >96% regiochemical purity for deuterated chains, compared to ~90% for chemical esterification methods .

Comparative Data Table

| Compound Name | Fatty Acids (sn-1/sn-2) | Head Group | Deuteration | Key Applications |

|---|---|---|---|---|

| Target Compound | C16:0-d31/C18:1 | Phosphoinositol | Palmitoyl-d31 | Membrane dynamics, NMR studies |

| 1-Palmitoyl-2-docosahexaenoyl-phosphocholine | C16:0/C22:6 | Phosphocholine | None | Neurodegeneration research |

| DPPC-d62 | C16:0-d31/C16:0-d31 | Phosphocholine | Full acyl deuteration | Neutron scattering, phase studies |

| POPC | C16:0/C18:1 | Phosphocholine | None | Model membrane systems |

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium), commonly referred to as 16:0-d31-18:1 PI, is a deuterated phosphoinositol that plays a significant role in cellular signaling and membrane dynamics. This compound is particularly notable for its applications in lipid profiling and mass spectrometry, providing critical insights into lipid metabolism and cellular functions.

- Molecular Formula : C₄₃H₈₄NO₁₃P

- Molecular Weight : 854.11 g/mol

- CAS Number : 799812-61-6

The compound features a glycerol backbone with palmitic (C16) and oleic (C18) fatty acid chains. The deuteration at the palmitoyl position enhances its utility in analytical chemistry, particularly in distinguishing it from non-deuterated analogs during mass spectrometric analysis.

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 exhibits several biological activities that are crucial for cellular functions:

- Membrane Dynamics : As a phosphoinositide, it is involved in membrane trafficking and the recruitment of proteins essential for various cellular processes such as endocytosis and exocytosis. Phosphoinositides are known to regulate the activity of several membrane-associated proteins, influencing cellular signaling pathways .

- Signal Transduction : This compound plays a pivotal role in signal transduction pathways, particularly those involving phosphoinositide-specific phospholipase C (PI-PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol—two important second messengers in cellular signaling .

- Cellular Growth and Survival : Research indicates that phosphoinositides, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31, are involved in regulating cell growth, metabolism, proliferation, and survival through their interactions with various signaling molecules .

Applications in Research

This compound has been utilized extensively as an internal standard in lipid profiling studies due to its unique isotopic labeling. It aids in quantifying lipids using advanced techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) .

Case Studies

- Lipid Profiling in Yeast :

- Human Bronchial Tissue Analysis :

Comparative Analysis with Other Phosphoinositides

| Compound Name | Molecular Weight | Key Functions |

|---|---|---|

| 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 | 854.11 g/mol | Membrane dynamics, signal transduction |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | 798.04 g/mol | Precursor for second messengers |

| Phosphatidylinositol 3-phosphate (PI3P) | 798.04 g/mol | Regulation of autophagy and vesicle trafficking |

Q & A

Basic Question: What are the key methodological considerations for synthesizing and purifying 1-palmitoyl-2-oleoyl-<i>sn</i>-glycero-3-phosphoinositol-d31 (ammonium)?

Answer:

Synthesis involves deuterating the palmitoyl chain (d31) via catalytic exchange or enzymatic methods to ensure isotopic purity (>98%). Purification typically employs reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (70:30 to 95:5, v/v) containing 0.1% ammonium acetate. TLC (silica gel 60, chloroform:methanol:water, 65:25:4) is used to verify purity, with visualization via iodine vapor or molybdenum blue spray for phosphoinositol detection . Critical steps include avoiding hydrolysis by maintaining anhydrous conditions and monitoring deuterium incorporation via mass spectrometry (e.g., ESI-MS in negative ion mode) .

Basic Question: How should researchers handle solubility challenges for this deuterated phospholipid in <i>in vitro</i> assays?

Answer:

The compound’s solubility depends on its ammonium counterion and deuterated acyl chains. For aqueous systems:

- Dissolve in chloroform:methanol (2:1, v/v) to prepare stock solutions (10 mM).

- For aqueous buffers, use sonication (30 min, 50°C) with 5 mM HEPES (pH 7.4) and 100 mM NaCl, followed by extrusion through 100 nm polycarbonate membranes to form unilamellar vesicles.

- For DMSO compatibility, ensure final solvent concentration ≤1% to prevent membrane disruption .

Always confirm lipid integrity post-solubilization via MALDI-TOF MS or <sup>31</sup>P NMR .

Advanced Question: How can the deuterated palmitoyl chain (d31) be leveraged to study membrane dynamics in signaling pathways?

Answer:

The d31 label enables quadrupolar splitting analysis via <sup>2</sup>H NMR to quantify acyl chain order parameters in lipid bilayers. For example:

Prepare multilamellar vesicles (50 mg/mL in D2O) with 10 mol% deuterated lipid.

Acquire <sup>2</sup>H NMR spectra at 76.8 MHz (500 MHz spectrometer).

Calculate order parameters (SCD) from splitting patterns to assess membrane rigidity under varying pH or ligand binding (e.g., PI3-kinase interactions) .

Contradictions in literature data (e.g., phase transition anomalies) may arise from incomplete deuteration or buffer ion interference, necessitating isotopic purity validation .

Advanced Question: What analytical strategies resolve discrepancies in reported deuterium content and phospholipid purity?

Answer:

Discrepancies often stem from batch variability or degradation. Mitigation strategies include:

- LC-MS/MS : Use a Q-TOF system with a BEH C8 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile. Monitor for m/z 790.4 [M–NH4]<sup>−</sup> and deuterium loss via isotopic envelope analysis.

- <sup>1</sup>H-<sup>13</sup>C HSQC NMR : Detect non-deuterated contaminants in the glycerol backbone (δH 3.5–5.5 ppm).

- Accelerated stability studies (40°C/75% RH for 4 weeks) can identify hydrolysis products (e.g., lyso-PI) .

Advanced Question: How is this compound used to dissect phosphoinositol-specific signaling in live-cell imaging?

Answer:

The ammonium salt enhances water solubility for microinjection or electroporation into cells. Methodological steps:

Lipid incorporation : Mix with non-deuterated phosphatidylserine (80:20 mol%) and incubate with cells (37°C, 2 hr).

FRET-based probes : Use GFP-tagged PH domains (e.g., Akt-PH) to track PI(3,4,5)P3 localization. The d31 label minimizes background in Raman imaging.

Metabolic quenching : Treat cells with 0.1% Triton X-100 post-experiment to extract lipids for LC-MS analysis of deuterated vs. endogenous species .

Contradictory results in subcellular localization may arise from incomplete isotopic equilibration or ammonium ion effects on pH-sensitive probes .

Advanced Question: What computational approaches complement experimental data for modeling this lipid’s behavior in membranes?

Answer:

- Molecular Dynamics (MD) : Simulate deuterated bilayers using CHARMM36m forcefield. Compare deuterium order parameters (SCD) from simulations with <sup>2</sup>H NMR data to validate membrane curvature effects.

- Coarse-Grained (CG) Models : Use MARTINI CG parameters to study lipid clustering in PI3K-enriched domains. The ammonium group’s charge distribution impacts hydrogen bonding with neighboring lipids .

Discrepancies between simulation and experimental data often highlight forcefield limitations or unaccounted solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.